2'-Azido-2'-deoxyuridine 5'-diphosphate

Description

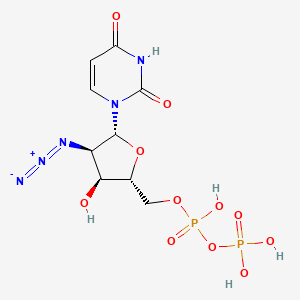

2'-Azido-2'-deoxyuridine 5'-diphosphate (N3UDP) is a mechanism-based inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. Its structure features a 2'-azido modification on the deoxyribose sugar and a uracil base. Upon interaction with RNR, N3UDP generates a transient nucleotide radical intermediate, leading to irreversible enzyme inactivation by targeting the thiyl radical (C225) in the active site of Escherichia coli class Ia RNR . This property has made N3UDP a pivotal tool for studying RNR catalysis and radical transfer mechanisms .

Propriétés

Formule moléculaire |

C9H13N5O11P2 |

|---|---|

Poids moléculaire |

429.17 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H13N5O11P2/c10-13-12-6-7(16)4(3-23-27(21,22)25-26(18,19)20)24-8(6)14-2-1-5(15)11-9(14)17/h1-2,4,6-8,16H,3H2,(H,21,22)(H,11,15,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |

Clé InChI |

JPDZOZSNEDHGDF-XVFCMESISA-N |

SMILES isomérique |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

SMILES canonique |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Synonymes |

2'-azido-2'-deoxyuridine 5'-diphosphate N3UDP |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

2'-Azido-2'-deoxycytidine 5'-Diphosphate (N3CDP)

- Structural Difference : Replaces uracil with cytosine.

- Mechanistic Similarity : Acts as a suicide inhibitor of RNR by forming a radical intermediate during catalysis .

- Key Distinction : The cytosine base alters substrate specificity. N3CDP primarily targets cytidine diphosphate (CDP) reductase activity, while N3UDP inhibits uridine diphosphate (UDP) reduction .

- Kinetic Data : N3CDP exhibits a faster radical formation rate (pseudosecond-order decay constant: $k = 1.2 \times 10^{-3} \, \text{s}^{-1}$) compared to N3UDP ($k = 6.5 \times 10^{-4} \, \text{s}^{-1}$) .

3'-Azido-2',3'-dideoxyuridine (AzdU)

- Structural Difference : Azido group at the 3'-position instead of 2'; lacks a 3'-hydroxyl group.

- Metabolism : Forms unique 5'-O-diphosphohexose derivatives (e.g., diphosphoglucose and diphospho-N-acetylglucosamine) in human cells, which exhibit prolonged intracellular half-lives ($t_{1/2} = 14.3 \, \text{hr}$) compared to N3UDP metabolites .

- Toxicity Profile : Lower bone marrow toxicity due to reduced accumulation of triphosphate metabolites .

5-Azido-2'-deoxyuridine 5'-Triphosphate

- Structural Difference : Azido group at the 5-position of uracil; triphosphate backbone.

- Application : Used as a photoaffinity probe for DNA-protein crosslinking, unlike N3UDP’s RNR-focused role .

- Mechanism : Incorporates into DNA via polymerase activity, enabling UV-induced crosslinking with bound proteins .

2'-Azido RNA Derivatives

- Structural Difference : Ribose sugar with 2'-azido modification; RNA backbone.

- Function : Utilized in siRNA and bioorthogonal labeling via click chemistry, contrasting with N3UDP’s DNA-centric enzyme inhibition .

Mechanistic and Kinetic Insights

Radical Intermediate Formation

Enzymatic Processing

- Phosphorylation State : N3UDP’s diphosphate group is essential for RNR binding, whereas triphosphate analogs (e.g., 5-azido-dUTP) require DNA incorporation for activity .

Q & A

Q. What synthetic routes are available for 2'-azido-2'-deoxyuridine 5'-diphosphate, and how do reaction conditions impact yield?

The synthesis typically begins with uridine, which is converted to 2,2'-anhydrouridine using diphenylcarbonate and sodium bicarbonate in hexamethylphosphoramide (HMPA) at 150°C. Subsequent reaction with sodium azide introduces the 2'-azido group, followed by catalytic hydrogenation (e.g., Pd/C in MeOH) to reduce the azido group to an amine. Acetylation and phosphorylation steps yield the final diphosphate derivative. Critical factors include temperature control during azide introduction and solvent selection (e.g., HMPA for high reactivity) to minimize side reactions. Deprotection and phosphorylation efficiency also depend on anhydrous conditions .

Q. Which analytical techniques are most effective for structural validation and purity assessment of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming the azido group position and sugar backbone conformation (e.g., H, C, and P NMR).

- Mass Spectrometry (MS) : To verify molecular weight and detect impurities.

- High-Performance Liquid Chromatography (HPLC) : For purity quantification, especially using ion-pair chromatography to resolve charged phosphate groups. These methods are critical for distinguishing between regioisomers and ensuring absence of byproducts like incomplete phosphorylation intermediates .

Q. How does the 2'-azido modification affect biochemical stability compared to unmodified nucleotides?

The 2'-azido group introduces steric hindrance and alters electronic properties, reducing susceptibility to enzymatic degradation (e.g., by phosphatases or nucleases) compared to 2'-hydroxyl-containing nucleotides. However, the azido group may confer photoreactivity, necessitating storage in light-protected conditions. Stability in biological buffers should be validated via HPLC or enzymatic activity assays over time .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating viral polymerase inhibition by this compound?

Use kinetic assays with purified viral polymerases (e.g., HIV-1 reverse transcriptase or RNA-dependent RNA polymerases) to measure (inhibition constant) and . Competing substrate experiments (e.g., with natural dUTP) can assess competitive vs. non-competitive inhibition. Include controls for non-specific binding (e.g., mutated polymerases) and validate results using cell-based replication assays. Data interpretation should account for potential allosteric effects due to the azido group .

Q. How can contradictory reports on enzyme inhibition efficacy be resolved?

Discrepancies often arise from differences in:

- Enzyme sources (recombinant vs. native isoforms).

- Assay conditions (pH, ionic strength, cofactor availability).

- Substrate competition ratios . Address these by standardizing assay protocols across labs, using orthogonal methods (e.g., surface plasmon resonance for binding affinity), and performing meta-analyses of published data to identify confounding variables .

Q. What strategies improve regioselective phosphorylation of 2'-azido-2'-deoxyuridine to minimize byproducts?

- Protecting group chemistry : Use temporary protecting groups (e.g., dimethoxytrityl for the 5'-OH) to direct phosphorylation to the desired position.

- Enzymatic phosphorylation : Leverage kinases with high specificity for 5'-OH groups.

- Stepwise synthesis : Separate mono- and diphosphate formation stages, optimizing reaction stoichiometry and purification (e.g., ion-exchange chromatography). These approaches reduce undesired triphosphate or cyclic phosphate byproducts .

Methodological Considerations

- Data Interpretation : When comparing enzyme inhibition studies, normalize results to internal standards (e.g., H-labeled substrates) to control for batch-to-batch variability.

- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust azide concentration to balance reactivity and safety (azides are explosive under certain conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.